molecular formula C14H10BNO3 B3332574 Crisaborole m-Isomer CAS No. 906673-42-5

Crisaborole m-Isomer

Cat. No.: B3332574
CAS No.: 906673-42-5
M. Wt: 251.05 g/mol
InChI Key: RUQIPEQILCQEGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Crisaborole m-Isomer, also known as “3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile”, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . The increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .

Biochemical Pathways

The inhibition of PDE4 by Crisaborole affects the biochemical pathways involved in inflammation. The elevated cAMP levels suppress the NF-kB pathway, which is a key player in the inflammatory response . This suppression results in the reduction of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in conditions like psoriasis and atopic dermatitis .

Result of Action

The molecular and cellular effects of Crisaborole’s action involve a reduction in local inflammation in the skin and prevention of further exacerbation of the disease . It improves disease severity, reduces the risk of infection, and reduces the signs and symptoms in patients 2 years old and older .

Action Environment

The efficacy and safety of Crisaborole can be influenced by various environmental factors. It’s worth noting that the topical application of this drug is useful as it potentiates the localization of this drug in the skin .

Biochemical Analysis

Biochemical Properties

Crisaborole m-Isomer is a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that converts the intracellular second messenger 3’5′-cyclic adenosine monophosphate (cAMP) into the active metabolite adenosine monophosphate (AMP) . By inhibiting PDE4 and thus increasing levels of cAMP, this compound controls inflammation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It has been reported to improve disease severity, reduce the risk of infection, and reduce the signs and symptoms in patients with mild to moderate atopic dermatitis . It reduces the local inflammation in the skin and prevents further exacerbation of the disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the bimetal center of the phosphodiesterase 4 enzyme . This interaction leads to the inhibition of PDE4 and an increase in the levels of cAMP, which in turn controls inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time . It has been reported to improve global atopic dermatitis signs and symptoms in 28-day phase 3 studies .

Metabolic Pathways

This compound is substantially metabolized into inactive metabolites . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well defined in the literature.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well defined in the literature. Its structure, which contains a boron atom, facilitates skin penetration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Crisaborole m-Isomer can be synthesized through various chemical routes. One common method involves the reaction of 4-bromobenzonitrile with 1,3-dihydro-1-hydroxy-2,1-benzoxaborole under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The mixture is then subjected to reflux conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Crisaborole m-Isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Crisaborole m-Isomer has a wide range of scientific research applications:

Properties

IUPAC Name

3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQIPEQILCQEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906673-42-5
Record name Crisaborole m-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crisaborole m-isomer
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5P9BKG47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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